molecular formula C13H13N3O B1149145 1-(4-Phenoxyphenyl)guanidine nitrate CAS No. 105901-53-9

1-(4-Phenoxyphenyl)guanidine nitrate

Cat. No.: B1149145
CAS No.: 105901-53-9
M. Wt: 227.26182
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Description

1-(4-Phenoxyphenyl)guanidine nitrate is an organic compound with the molecular formula C13H14N4O4 It is a guanidine derivative, characterized by the presence of a phenoxyphenyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxyphenyl)guanidine nitrate typically involves the reaction of 4-phenoxyaniline with a guanidylating agent. One common method is the reaction of 4-phenoxyaniline with S-methylisothiourea in the presence of a base, such as sodium hydroxide, to form the guanidine derivative. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures.

Another method involves the use of cyanamides that react with derivatized amines. This method can be catalyzed by copper, which facilitates the formation of the guanidine functionality.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using similar methods as described above but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)guanidine nitrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of phenoxyphenylguanidine oxides.

    Reduction: Formation of reduced guanidine derivatives.

    Substitution: Formation of halogenated phenoxyphenylguanidine derivatives.

Scientific Research Applications

1-(4-Phenoxyphenyl)guanidine nitrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other guanidine derivatives.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its role as a kinase inhibitor or receptor antagonist.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)guanidine nitrate
  • 1-(4-Chlorophenyl)guanidine nitrate
  • 1-(4-Nitrophenyl)guanidine nitrate

Uniqueness

1-(4-Phenoxyphenyl)guanidine nitrate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. The phenoxy group enhances the compound’s ability to interact with hydrophobic regions in proteins, potentially increasing its efficacy as a therapeutic agent. Additionally, the phenoxy group can undergo various chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

nitric acid;2-(4-phenoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.HNO3/c14-13(15)16-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;2-1(3)4/h1-9H,(H4,14,15,16);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLKXYSELPVGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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